Formoterol hemifumarate

描述

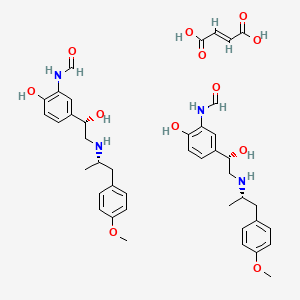

Structure

3D Structure of Parent

属性

IUPAC Name |

(E)-but-2-enedioic acid;N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C19H24N2O4.C4H4O4/c2*1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8/h2*3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*13-,19+;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRNDARFFFHCGE-PERKLWIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC=C(C=C1)OC)NC[C@H](C2=CC(=C(C=C2)O)NC=O)O.C[C@@H](CC1=CC=C(C=C1)OC)NC[C@H](C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H52N4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

804.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43229-80-7 | |

| Record name | Formamide, N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]-, rel-, (2E)-2-butenedioate (2:1) (salt) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Molecular Choreography of a Long-Acting β2-Adrenergic Agonist: A Technical Guide to the Mechanism of Action of Formoterol Hemifumarate

Preamble: Beyond Bronchodilation

To the dedicated researcher, the intricate dance between a ligand and its receptor is a source of endless fascination and therapeutic potential. Formoterol, a long-acting β2-adrenergic agonist (LABA), is a prime example of this molecular choreography, offering both rapid onset and extended duration of action in the management of respiratory diseases. This guide provides an in-depth exploration of the mechanism of action of formoterol hemifumarate at the β2-adrenergic receptor (β2AR), moving beyond a superficial overview to a detailed examination of its molecular interactions, signaling cascades, and the physicochemical properties that define its unique therapeutic profile. This document is designed for those at the forefront of drug discovery and development, offering not just a recitation of facts, but a causal narrative grounded in established scientific principles and experimental validation.

The β2-Adrenergic Receptor: A Prototypical G-Protein Coupled Receptor

The β2-adrenergic receptor is a member of the G-protein coupled receptor (GPCR) superfamily, characterized by seven transmembrane helices.[1] These receptors are integral to a vast array of physiological processes, and the β2AR, in particular, plays a crucial role in regulating smooth muscle relaxation, most notably in the bronchial passages of the lungs.[2] Endogenous activation by catecholamines like epinephrine triggers a conformational change in the receptor, initiating a downstream signaling cascade.[3]

This compound: A Profile in Potency and Duration

Formoterol is a potent and highly selective β2-adrenoceptor agonist.[4] Its chemical structure, characterized by a hydrophilic head and a lipophilic tail, is central to its dual properties of rapid onset and long duration of action, a feature that distinguishes it from many other β2-agonists.[5]

Key Physicochemical and Pharmacological Properties of Formoterol

| Property | Value/Description | Significance |

| Binding Affinity (pKi) | ~8.2 | Indicates a high affinity for the β2-adrenergic receptor.[6] |

| Functional Potency (pD2) | ~8.9 - 9.2 | Demonstrates high potency in eliciting a biological response (smooth muscle relaxation).[6] |

| Intrinsic Efficacy | Full Agonist | Capable of eliciting the maximal possible response from the β2-adrenergic receptor.[5][7] |

| Onset of Action | Rapid (within minutes) | A key clinical advantage for the relief of acute symptoms.[8] |

| Duration of Action | Long-acting (~12 hours) | Allows for twice-daily dosing and sustained therapeutic effect.[8] |

| Lipophilicity | Moderate | Crucial for the "plasmalemma diffusion" or "microkinetics" model of its long-lasting effects.[5] |

The Canonical Signaling Pathway: From Receptor Activation to Cellular Response

The binding of formoterol to the β2-adrenergic receptor initiates a well-characterized signaling cascade that ultimately leads to bronchodilation.

Figure 1: The canonical β2-adrenergic receptor signaling pathway initiated by formoterol.

Upon binding of formoterol, the β2AR undergoes a conformational change, activating the associated heterotrimeric Gs protein.[9] This activation leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase.[2] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which phosphorylates several downstream targets.[10] A key action of PKA in airway smooth muscle is the phosphorylation and inactivation of myosin light chain kinase (MLCK).[11] This prevents the phosphorylation of myosin light chains, a critical step for muscle contraction, ultimately leading to smooth muscle relaxation and bronchodilation.[11]

Molecular Interactions at the Binding Site: The Basis of High Affinity

The high affinity of formoterol for the β2-adrenergic receptor is a result of specific interactions with key amino acid residues within the receptor's binding pocket. Molecular modeling and mutagenesis studies have identified several critical contact points.

-

Serine residues (Ser203 and Ser207) in transmembrane helix 5 (TM5): These residues form hydrogen bonds with the hydroxyl groups of formoterol's catechol-like head.[12][13]

-

Aspartate residue (Asp113) in transmembrane helix 3 (TM3): This residue is crucial for anchoring the protonated amine of formoterol through an ionic interaction.[12][13]

-

Tyrosine residue (Tyr308) in transmembrane helix 7 (TM7): The phenyl group of Tyr308 is thought to interact with the phenyl group in the N-substituent of formoterol via a hydrophobic interaction, contributing to its β2 selectivity.[14]

-

Asparagine residue (Asn312) in transmembrane helix 7 (TM7): This residue also contributes to the binding of the agonist.[12]

These multiple points of contact create a stable and high-affinity interaction between formoterol and the β2AR, which is a prerequisite for its potent agonistic activity.

The "Plasmalemma Diffusion" Model: Unraveling the Long Duration of Action

The prolonged therapeutic effect of formoterol is explained by the "plasmalemma diffusion" or "microkinetics" model. This model posits that due to its moderate lipophilicity, formoterol can partition into the lipid bilayer of the cell membrane, creating a depot of the drug in close proximity to the β2-adrenergic receptors.[5]

Figure 2: The "Plasmalemma Diffusion" model for formoterol's long duration of action.

From this membrane depot, formoterol molecules can continuously diffuse to and from the active site of the receptor, maintaining a sustained level of receptor activation and bronchodilation long after the concentration of the drug in the aqueous extracellular space has declined.[5][13] This mechanism effectively creates a local, high concentration of the agonist at its site of action.

Experimental Validation: Methodologies for Characterizing β2-Adrenergic Agonists

The pharmacological properties of formoterol have been extensively characterized using a variety of in vitro and cellular assays. The following are representative protocols for key experiments.

Radioligand Binding Assay: Quantifying Receptor Affinity

This assay is the gold standard for determining the binding affinity (Ki) of a ligand for its receptor.[15] It involves the use of a radiolabeled ligand that specifically binds to the receptor and a competitor ligand (in this case, formoterol) to displace it.

Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the β2-adrenergic receptor in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Pellet the cell membranes by high-speed centrifugation.

-

Resuspend the membrane pellet in a suitable binding buffer.

-

Determine the protein concentration of the membrane preparation.[16]

-

-

Assay Setup:

-

In a 96-well plate, add a fixed amount of the membrane preparation to each well.

-

Add a fixed concentration of a radiolabeled β2-adrenergic antagonist (e.g., [³H]-dihydroalprenolol or ¹²⁵I-cyanopindolol).

-

Add increasing concentrations of unlabeled this compound.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-radiolabeled antagonist like propranolol).[15]

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.[16]

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membranes with bound radioligand will be trapped on the filter.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.[16]

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of formoterol.

-

Determine the IC50 value (the concentration of formoterol that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation.[17]

-

Sources

- 1. Desensitisation of mast cell beta2-adrenoceptor-mediated responses by salmeterol and formoterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. innoprot.com [innoprot.com]

- 3. Long-acting beta2-agonists: comparative pharmacology and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beta2-adrenoceptor regulation and bronchodilator sensitivity after regular treatment with formoterol in subjects with stable asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological similarities and differences between beta2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. atsjournals.org [atsjournals.org]

- 8. escholarship.org [escholarship.org]

- 9. β2-Adrenergic receptor (β2-AR) agonist formoterol suppresses differentiation of L6 myogenic cells by blocking PI3K–AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical Implications of the Intrinsic Efficacy of Beta-Adrenoceptor Drugs in Asthma: Full, Partial and Inverse Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular interactions between fenoterol stereoisomers and derivatives and the β₂-adrenergic receptor binding site studied by docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Binding pockets of the beta(1)- and beta(2)-adrenergic receptors for subtype-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. resources.revvity.com [resources.revvity.com]

discovery and synthesis of formoterol hemifumarate

An In-Depth Technical Guide to the Discovery and Synthesis of Formoterol Hemifumarate

Abstract

Formoterol stands as a cornerstone in the management of obstructive airway diseases, distinguished by its unique pharmacological profile that combines a rapid onset of action with a prolonged duration of bronchodilation. This technical guide provides a comprehensive exploration of this compound, from its initial discovery to the intricacies of its chemical synthesis and analytical validation. We delve into the critical role of stereochemistry in its therapeutic efficacy, detailing the strategic approaches to its stereoselective synthesis. Furthermore, this guide elucidates the rationale behind the selection of the hemifumarate salt and presents detailed protocols for its preparation and quality control. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and a robust framework for understanding this pivotal respiratory therapeutic.

Introduction: The Genesis of a Long-Acting β2-Agonist

The therapeutic landscape for asthma and chronic obstructive pulmonary disease (COPD) has been significantly shaped by the development of β2-adrenergic receptor agonists. These agents function by relaxing the smooth muscle of the airways, leading to bronchodilation. Early short-acting β2-agonists (SABAs), while effective for acute symptom relief, required frequent dosing. This created a clear clinical need for long-acting β2-agonists (LABAs) that could provide sustained bronchodilation and improve patient adherence.

Formoterol was first described in a Japanese patent application by Yamanouchi Pharmaceutical in 1972 and was patented that same year.[1][2][3] It entered medical use in 1998.[1] What set formoterol apart was its remarkable combination of a rapid onset of action, comparable to SABAs like salbutamol (effective within 2-3 minutes), and a long duration of action of up to 12 hours.[1][4][5] This dual characteristic made it uniquely suited for both maintenance therapy and, in some formulations, as a reliever medication, representing a significant advancement in respiratory medicine.[4]

Chapter 1: Molecular Architecture and Stereochemistry

The therapeutic properties of formoterol are intrinsically linked to its specific molecular structure. Chemically named (RR,SS)-N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl) propan-2-ylamino]ethyl] phenyl]formamide, its structure contains two stereogenic centers.[1] This gives rise to four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R).[6][7]

Pharmacological studies have unequivocally demonstrated that the biological activity resides almost exclusively in the (R,R)-enantiomer.[8] This isomer is an extremely potent agonist at the β2-adrenoceptor and is responsible for the molecule's therapeutic bronchodilatory effects.[7] In fact, the (R,R)-isomer is reported to be approximately 1000 times more active than its (S,S)-enantiomer.[8] While many commercial formulations utilize a racemic mixture of the (R,R) and (S,S) isomers, the single-enantiomer product, arformoterol ((R,R)-formoterol), is also available for the management of COPD.[1][7] This profound stereoselectivity underscores the importance of precise, enantiomerically pure synthesis in drug development.

Caption: Stereoisomers of Formoterol.

Chapter 2: The Pharmacological Basis of Action

Formoterol exerts its therapeutic effect as a potent and selective β2-adrenergic receptor agonist.[9][10] These receptors are predominantly located on the smooth muscle cells of the bronchial airways.

Upon inhalation, formoterol binds to the β2-receptors, initiating a conformational change that activates the associated Gs alpha subunit of a heterotrimeric G protein. This activation stimulates the enzyme adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[9][11] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to a cascade of events that culminates in the relaxation of the airway smooth muscle. This includes the sequestration of intracellular calcium and the opening of large-conductance, calcium-activated potassium channels, which hyperpolarizes the cell membrane, further promoting relaxation and hence, bronchodilation.[11][12]

Caption: Formoterol's β2-Adrenergic Signaling Cascade.

Chapter 3: Strategic Synthesis of (R,R)-Formoterol

The synthesis of enantiomerically pure (R,R)-formoterol presents a significant challenge due to the presence of two chiral centers. A robust and scalable synthesis must control the stereochemistry at both of these centers to produce the desired active isomer with high purity.

Protocol 1: Convergent Synthesis of (R,R)-Formoterol Fumarate

A highly efficient and convergent approach has been developed that achieves high enantio- and diastereomeric purity without the need for chromatography, making it suitable for large-scale production.[8] This strategy relies on creating the two chiral centers independently through asymmetric reduction and resolution, and then coupling the two fragments.

-

Asymmetric Reduction: The synthesis begins with the asymmetric catalytic reduction of the prochiral bromoketone, 2-bromo-4′-(benzyloxy)-3′-nitroacetophenone. This is achieved using an oxazaborolidine catalyst derived from (1R, 2S)-1-amino-2-indanol, which stereoselectively yields the (R)-bromohydrin intermediate with high enantiomeric excess (ee).[8]

-

Chiral Amine Resolution: In a parallel step, the racemic amine, 1-(4-methoxyphenyl)propan-2-amine, is resolved using a chiral acid, such as L-mandelic acid. This allows for the selective crystallization and isolation of the desired (R)-amine enantiomer.[6]

-

Epoxide Formation: The (R)-bromohydrin is treated with a base (e.g., potassium carbonate) to form the corresponding (R)-styrene oxide derivative in situ.[13]

-

Nucleophilic Opening: The chiral (R)-amine is then reacted with the (R)-epoxide. This nucleophilic ring-opening reaction is typically performed at elevated temperatures (e.g., 120°C) without a solvent to drive the reaction to completion and form the coupled intermediate.[8]

-

Group Transformations: The nitro group on the aromatic ring is reduced to an amine (e.g., using catalytic hydrogenation), which is then formylated using a mixture of formic acid and acetic anhydride to install the formamide group.[13]

-

Deprotection: The final step involves the removal of the benzyl protecting groups via catalytic hydrogenation (e.g., using Pd/C as a catalyst) to yield the (R,R)-formoterol base.[8][]

Caption: Convergent Synthesis Workflow for (R,R)-Formoterol.

Chapter 4: The Hemifumarate Salt: Formulation and Rationale

The active pharmaceutical ingredient (API), formoterol base, is an amorphous solid that can be challenging to handle and formulate. Converting the basic formoterol molecule into a stable, crystalline salt is a critical step in developing a viable drug product. Salt formation enhances the physicochemical properties of the compound, including its stability, solubility, and handling characteristics, which are essential for manufacturing and ensuring a consistent dose delivery, particularly in inhaled formulations.

Fumaric acid is chosen as the counter-ion to form the salt. The resulting this compound salt exhibits favorable properties, including good crystallinity and stability.[15] The term "hemifumarate" indicates that the stoichiometric ratio between the formoterol molecule and fumaric acid is 2:1.

Protocol 2: Preparation of this compound

The conversion of the formoterol base to its hemifumarate salt is a straightforward crystallization process.

-

Dissolution: The synthesized formoterol base is dissolved in a suitable polar solvent, typically a mixture of isopropanol and water.[3][16]

-

Acid Addition: A solution of fumaric acid (0.5 molar equivalents relative to the formoterol base) dissolved in the same solvent system is added to the formoterol solution. Heating may be applied to ensure complete dissolution.[3][16]

-

Crystallization: The solution is allowed to cool slowly to room temperature. The this compound salt, being less soluble, will precipitate out of the solution as crystals.

-

Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold solvent (e.g., isopropanol) to remove any impurities, and then dried under vacuum to yield the final, stable this compound product.[3][]

| Parameter | Formoterol Base | This compound | Rationale for Selection |

| Physical State | Typically amorphous solid | Crystalline solid | Crystalline solids have better handling, flow, and stability properties. |

| Stability | Susceptible to degradation | Enhanced chemical and physical stability | Crucial for ensuring product shelf-life and consistent potency. |

| Solubility | Moderate | Defined aqueous solubility | Predictable dissolution is key for consistent drug delivery from inhaled formulations. |

| Handling | Can be difficult | Improved flow and processing characteristics | Essential for accurate and reproducible manufacturing of dosage forms (e.g., DPIs). |

Table 1: Comparison of Physicochemical Properties.

Chapter 5: Analytical Validation and Quality Control

Rigorous analytical testing is paramount to ensure the identity, purity, potency, and quality of this compound. Validated analytical methods are required by regulatory agencies to guarantee the safety and efficacy of the final drug product.

Protocol 3: RP-HPLC Method for Assay and Purity of this compound

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and robust technique for the quantitative analysis of this compound. It allows for the separation of the active ingredient from potential impurities and degradation products.

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Column: A C18 stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.[17]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.01M sodium phosphate buffer, pH adjusted to 3.0) and an organic solvent (e.g., acetonitrile) is used. A common ratio is 70:30 (v/v) buffer to acetonitrile.[17][18]

-

Flow Rate: A flow rate of 1.0 to 1.2 mL/min is generally applied.[17][18]

-

Detection: UV detection is performed at a wavelength where formoterol shows significant absorbance, typically around 214 nm or 240 nm.[17][18]

-

Sample Preparation: A standard solution of known concentration is prepared by dissolving this compound reference standard in the mobile phase. The test sample is prepared similarly.

-

Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph. The peak area of formoterol is measured, and the assay is calculated by comparing the peak area of the sample to that of the standard. Purity is assessed by identifying and quantifying any additional peaks in the chromatogram.

| Validation Parameter | Acceptance Criteria | Purpose |

| Linearity | Correlation coefficient (R²) ≥ 0.999 | Confirms that the method's response is proportional to the analyte concentration over a specified range.[19] |

| Accuracy | Recovery of 98.0% to 102.0% | Measures the closeness of the test results to the true value. |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% | Demonstrates the consistency of results for multiple analyses of the same sample under the same conditions. |

| Intermediate Precision | RSD ≤ 2.0% | Assesses the method's reproducibility when tested by different analysts, on different days, or with different equipment. |

| Specificity | No interference from excipients or degradation products | Ensures the method accurately measures the analyte without interference from other components in the sample matrix. |

Table 2: Typical HPLC Validation Parameters and Acceptance Criteria.[18][19]

Conclusion

The development of this compound is a testament to the power of rational drug design and meticulous chemical engineering. From its discovery at Yamanouchi Pharmaceutical, its evolution has been guided by a deep understanding of its pharmacology, particularly the critical role of its (R,R)-stereochemistry. The creation of sophisticated, stereoselective synthetic routes has enabled the efficient production of this highly active enantiomer. Furthermore, the strategic conversion to a stable hemifumarate salt, coupled with robust analytical validation, ensures that formoterol can be reliably manufactured into safe and effective medicines for patients with asthma and COPD. This journey from molecule to medicine highlights the essential synergy between medicinal chemistry, process development, and pharmaceutical science in creating therapeutics that have a lasting impact on global health.

References

- Formoterol - Wikipedia. [URL: https://en.wikipedia.org/wiki/Formoterol]

- Formoterol Monograph for Professionals - Drugs.com. [URL: https://www.drugs.com/monograph/formoterol.html]

- Clinical Profile: Formoterol Fumarate 20mcg/2mL Solution for Inhalation - GlobalRx. [URL: https://www.globalrph.

- Formoterol | C19H24N2O4 | CID 3410 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Formoterol]

- Formoterol. A review of its pharmacological properties and therapeutic potential in reversible obstructive airways disease - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1534281/]

- What is the mechanism of Formoterol Fumarate? - Patsnap Synapse. [URL: https://www.patsnap.

- Pharmacology of formoterol: an innovative bronchodilator - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8330129/]

- Pharmacology of Formoterol (Foradil) ; Overview, Mechanism of action, Pharmacokinetics, Uses, Effect - YouTube. [URL: https://www.youtube.

- Formoterol for the Treatment of Chronic Obstructive Pulmonary Disease - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7705391/]

- Large-Scale Synthesis of Enantio- and Diastereomerically Pure (R,R)-Formoterol - American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/op990018e]

- Streamlined Method Validation for Analysis of Formoterol Fumarate and Budesonide in Metered Dose Inhaler with Empower Method. [URL: https://www.waters.

- Synthesis of (R,R)-formoterol. Reaction conditions: (a) K2CO3,THF/MeOH;... - ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-R-R-formoterol-Reaction-conditions-a-K-2-CO-3-THF-MeOH-b-HCOOH-Ac-2_fig2_323491410]

- Formoterol and Impurities - BOC Sciences. [URL: https://www.bocsci.com/formoterol-and-impurities-resource.html]

- Synthetic method of formoterol fumarate important intermediate benzyl ether compound. [URL: https://www.google.

- Arformoterol, (R,R)-Formoterol For Chronic obstructive pulmonary disease (COPD). [URL: https://newdrugapprovals.org/2014/08/28/arformoterol-rr-formoterol-for-chronic-obstructive-pulmonary-disease-copd/]

- PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL - Patent 2285770 - EPO. [URL: https://register.epo.

- RU2079486C1 - Method for synthesis of formoterol or its derivatives - Google Patents. [URL: https://patents.google.

- Formoterol Fumarate – Application in Therapy and Current Clinical Research. [URL: https://www.tendfor.com/formoterol-fumarate-application-in-therapy-and-current-clinical-research/]

- Multiple analytical methods for determination of formoterol and glycopyrronium simultaneously in their novel combined metered dose inhaler - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31181512/]

- WO 92/05147 - Googleapis.com. [URL: https://patents.google.

- US5434304A - Process for preparing formoterol and related compounds - Google Patents. [URL: https://patents.google.

- Safety of formoterol in asthma clinical trials: an update - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24311917/]

- Analytical Method Development and Validation of Formoterol Fumarate Dihydrate By Chromatographic and Spectrophotometric Techniqu - Impactfactor. [URL: https://www.impactfactor.org/IJPCR/5/analytical-method-development-and-validation-of-formoterol-fumarate-dihydrate-by-chromatographic-and-spectrophotometric-technique]

- Simultaneous RP-HPLC Method for the Estimation of Formoterol Fumarate and Tiotropium Bromide in Pharmaceutical Dosage Forms. [URL: https://www.imedpub.com/articles/simultaneous-rphplc-method-for-the-estimation-of-formoterol-fumarateand-tiotropium-bromide-in-pharmaceutical-dosage-forms.php?aid=8116]

- Multiple analytical methods for determination of formoterol and glycopyrronium simultaneously in their novel combined metered dose inhaler | Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Multiple-analytical-methods-for-determination-of-Hassib-El-Zaher/472e3a1f874558296216d2f31f9d45e0766107f9]

- This compound | Adrenergic β2 Receptors - Tocris Bioscience. [URL: https://www.tocris.

- Long-acting beta-agonists: a review of formoterol safety data from asthma clinical trials - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18768573/]

- This compound Adrenergic Receptor agonist | Selleck Chemicals. [URL: https://www.selleckchem.

- Formoterol | Beta2 Adrenoceptor Agonist - StressMarq Biosciences Inc. [URL: https://www.stressmarq.

- Asthma Clinical Trial Data for SYMBICORT® (budesonide/formoterol fumarate dihydrate) Inhalation Aerosol. [URL: https://www.symbicort.

- Budesonide/formoterol - Wikipedia. [URL: https://en.wikipedia.org/wiki/Budesonide/formoterol]

- This compound | C42H52N4O12 | CID 443956 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.

- (-)-formoterol, a selective beta 2-adrenoreceptor agonist - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9431660/]

- This compound | Adrenergic beta-2 Receptor Agonists - R&D Systems. [URL: https://www.rndsystems.

- AU2021200396A1 - Pharmaceutical composition containing budesonide and formoterol - Google Patents. [URL: https://patents.google.

- Symbicort (budesonide and formoterol) FDA Approval History - Drugs.com. [URL: https://www.drugs.com/history/symbicort.html]

- EP1289506B1 - Process for producing a stable micronized composition of formoterol with a glucocorticosteroid - Google Patents. [URL: https://patents.google.

- EP1007017B2 - Budesonide / formoterol formulation for inhalation having a poured bulk density of 0.30 to 0.36 g/ml, a process for preparing the formulation and the use thereof - Google Patents. [URL: https://patents.google.

Sources

- 1. Formoterol - Wikipedia [en.wikipedia.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US5434304A - Process for preparing formoterol and related compounds - Google Patents [patents.google.com]

- 4. Formoterol | C19H24N2O4 | CID 3410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Formoterol. A review of its pharmacological properties and therapeutic potential in reversible obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL - Patent 2285770 [data.epo.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Formoterol Monograph for Professionals - Drugs.com [drugs.com]

- 10. Pharmacology of formoterol: an innovative bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Formoterol Fumarate? [synapse.patsnap.com]

- 12. Articles [globalrx.com]

- 13. researchgate.net [researchgate.net]

- 15. This compound | C42H52N4O12 | CID 443956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. RU2079486C1 - Method for synthesis of formoterol or its derivatives - Google Patents [patents.google.com]

- 17. asianpubs.org [asianpubs.org]

- 18. impactfactor.org [impactfactor.org]

- 19. lcms.cz [lcms.cz]

Formoterol Hemifumarate: A Comprehensive Guide to Solubility in DMSO and Organic Solvents

An In-Depth Technical Guide for Researchers

Abstract

Formoterol hemifumarate, a potent and long-acting β2-adrenoceptor agonist, is a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD). The successful formulation, analysis, and in vitro evaluation of this active pharmaceutical ingredient (API) are fundamentally dependent on a thorough understanding of its solubility characteristics. This technical guide provides a detailed exploration of the solubility of this compound in dimethyl sulfoxide (DMSO) and other common organic solvents. We will delve into quantitative solubility data, elucidate the key physicochemical factors governing solubility, and provide validated, step-by-step protocols for its determination. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in experimental design, from stock solution preparation to formulation development.

Introduction: The Critical Role of Solubility in Formoterol Research

Formoterol's therapeutic efficacy is marked by its rapid onset and extended duration of action, a profile attributed to its unique molecular structure.[1][2] However, the same structural features that confer its pharmacological advantages also dictate its solubility behavior, a critical parameter that influences every stage of the drug development pipeline.

-

Preclinical Research: In vitro and in vivo studies rely on the preparation of accurate and stable stock solutions. DMSO is the preeminent solvent for this purpose due to its high solubilizing power for a wide range of organic molecules.[3][4][5] An inaccurate understanding of solubility limits can lead to compound precipitation, resulting in erroneous concentration calculations and unreliable experimental outcomes.

-

Analytical Chemistry: The development of robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), for quantification and purity assessment requires solvents that can fully dissolve the analyte and are compatible with the chromatographic system.[6][7] Methanol and acetonitrile are frequently employed in these contexts.[6][7][8]

-

Formulation Development: Creating stable and effective dosage forms, particularly for inhalation therapies, demands precise knowledge of solubility in various excipients and solvent systems. For instance, the development of suspension-based metered-dose inhalers (pMDIs) is challenged by the low dose and moisture sensitivity of formoterol, making solvent selection and physical stability paramount.[9]

This guide aims to consolidate the available data and provide a logical framework for approaching the solubility of this compound.

Physicochemical Properties Overview

The solubility of a compound is intrinsically linked to its chemical structure and physical properties. Formoterol is a phenylethanolamine derivative with key functional groups that govern its interactions with various solvents.

-

Molecular Formula: (C19H24N2O4)2·C4H4O4 (hemifumarate salt)

-

Molecular Weight: Approximately 804.88 g/mol (anhydrous)[8]

-

Key Structural Features: It possesses two phenolic hydroxyl groups, a secondary amine, a formamide group, and a methoxyphenyl group. These features allow for both hydrogen bond donation and acceptance.

-

pKa: Formoterol has two pKa values, approximately 7.9 (amine) and 9.2 (phenol).[1][2] This indicates that its ionization state, and therefore solubility, will be highly dependent on the pH of aqueous media.[10][11]

The presence of both hydrophilic (hydroxyl, amine, formamide) and lipophilic (methoxyphenyl) regions gives formoterol a moderate lipophilicity, which is key to its prolonged retention in lung tissue.[2][12]

Quantitative Solubility Profile of this compound

The following table summarizes the reported solubility of this compound in DMSO and other common organic and aqueous solvents. It is critical to note that values can vary between sources due to differences in experimental conditions (e.g., temperature, purity of materials, hydration state of the API, and measurement technique).

| Solvent | Solubility Category | Reported Value(s) | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | Soluble to Freely Soluble | ~20 mg/mL, 50 mM (~20.1 mg/mL), up to 125 mg/mL (with sonication) | [3][4][5][13] |

| Methanol | Soluble | ~1 mg/mL (for isotopically labeled form) | [2][3][8][12][14][15] |

| Acetic Acid (100%) | Freely Soluble | Not quantified | [8] |

| Ethanol | Slightly to Sparingly Soluble | Insoluble (in one report) | [1][8][16][17] |

| Isopropanol (2-Propanol) | Slightly Soluble | Not quantified | [2][12][14][15] |

| Water | Slightly to Very Slightly Soluble | 1.16 ± 0.02 mg/mL at 25°C; Insoluble (in one report) | [8][10][14][16][17] |

| Acetonitrile | Practically Insoluble | Low solubility reported | [2][10][12][14][15][18] |

| Acetone | Practically Insoluble | 0.063 ± 0.004 mg/mL (highest among a tested group) | [1][10][17] |

| Dichloromethane (DCM) | Practically Insoluble | Low solubility reported | [10][18] |

| Chloroform | Practically Insoluble | Low solubility reported | [10][18] |

| Diethyl Ether | Practically Insoluble | Not quantified | [1][8] |

Note: The use of fresh, anhydrous DMSO is recommended, as moisture contamination may reduce the solubility of this compound.[16]

Causality of Solubility: Influencing Factors

A nuanced understanding of solubility requires looking beyond simple data points to the underlying physicochemical principles. Several factors can significantly alter the dissolution of this compound.

Solvent Polarity and Hydrogen Bonding

The principle of "like dissolves like" is paramount. DMSO is a highly polar aprotic solvent, capable of acting as a strong hydrogen bond acceptor. This allows it to effectively solvate the formoterol molecule by disrupting the crystal lattice energy and forming favorable interactions with the API's hydrogen bond donor groups (phenolic -OH, amine -NH, amide -NH). Methanol, a polar protic solvent, can act as both a hydrogen bond donor and acceptor, also leading to good solubility.[2][8][12][14] In contrast, non-polar or weakly polar solvents like diethyl ether, dichloromethane, and acetonitrile lack the ability to form strong hydrogen bonds, resulting in practical insolubility.[1][2][8][10][12][14][15]

Polymorphism and Solvate Formation

Formoterol fumarate is known to exist in multiple crystalline forms (polymorphs) and can form solvates with certain solvents.[18][19] These different solid-state forms can have distinct crystal lattice energies and, consequently, different thermodynamic stabilities and solubilities. For example, studies have shown that in ethanol-water mixtures with an ethanol volume fraction greater than 50%, formoterol fumarate dihydrate can form a less soluble ethanolate, leading to a decrease in overall solubility despite the increase in organic co-solvent.[10][17][18] This is a critical consideration in crystallization and formulation processes.

Impact of pH (in Aqueous Systems)

As a compound with both acidic (phenol) and basic (amine) functional groups, formoterol's solubility in aqueous systems is highly pH-dependent.[1][10] In highly acidic (pH < 6) or highly basic (pH > 10) conditions, the molecule becomes ionized, which significantly increases its interaction with polar water molecules and enhances solubility.[10][11] Near its isoelectric point, the molecule is neutral, less polar, and thus exhibits its lowest aqueous solubility.

The interplay of these factors determines the optimal solvent system for a given application.

Caption: Factors governing the solubility of this compound.

Experimental Protocols for Solubility Determination

Accurate solubility data is predicated on robust experimental design. The following protocol describes the standard equilibrium shake-flask method, which is a gold-standard technique for determining thermodynamic solubility.

Protocol: Equilibrium Shake-Flask Solubility Determination

This method measures the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature after equilibrium has been reached.

Materials:

-

This compound (as a solid)

-

Selected organic solvent (e.g., DMSO, Methanol) of appropriate purity (e.g., HPLC grade)

-

2 mL glass vials with screw caps and PTFE septa

-

Vortex mixer

-

Thermostatically controlled shaker/incubator (e.g., set to 25 °C)

-

Centrifuge

-

Calibrated pipettes

-

Volumetric flasks

-

Validated analytical system for quantification (e.g., HPLC-UV)

Methodology:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting amount of ~5-10 mg is typically sufficient.

-

Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a shaker/incubator set to a constant temperature (e.g., 25 °C). Allow the slurry to shake for a predetermined period to reach equilibrium. A duration of 24 hours is common, but the optimal time should be determined by ensuring the measured concentration does not change between two consecutive time points (e.g., 24 and 48 hours).[10]

-

Phase Separation: After equilibration, remove the vial and visually confirm the presence of excess solid. Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Sample Dilution: Carefully pipette a known aliquot of the clear supernatant. To avoid disturbing the pellet, it is good practice to take the aliquot from the top half of the supernatant. Immediately perform a large, accurate serial dilution with the appropriate mobile phase or solvent into a volumetric flask to prevent precipitation. The dilution factor should be chosen to bring the final concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of formoterol.[6][7]

-

Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor.

Self-Validation and Trustworthiness:

-

Visual Confirmation: The persistent presence of excess solid is a crucial validation step to ensure saturation was achieved.

-

Equilibrium Confirmation: Testing at multiple time points (e.g., 24, 48, 72 hours) during method setup confirms that true equilibrium has been reached.

-

Mass Balance (Optional): For rigorous analysis, the remaining solid can be dried and weighed to perform a mass balance calculation, though this is often omitted in routine screening.

Sources

- 1. Formoterol | C19H24N2O4 | CID 3410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Formoterol fumarate | 43229-80-7 [chemicalbook.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Formoterol | Beta2 Adrenoceptor Agonist | StressMarq Biosciences Inc. [stressmarq.com]

- 5. wibiworks.com [wibiworks.com]

- 6. pharmacophorejournal.com [pharmacophorejournal.com]

- 7. impactfactor.org [impactfactor.org]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. pharmtech.com [pharmtech.com]

- 10. Design, Development, Physicochemical Characterization, and In Vitro Drug Release of Formoterol PEGylated PLGA Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Formoterol fumarate CAS#: 43229-80-7 [m.chemicalbook.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. This compound | CAS#:43229-80-7 | Chemsrc [chemsrc.com]

- 15. drugfuture.com [drugfuture.com]

- 16. selleckchem.com [selleckchem.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Thermodynamic stability and crystal structures for polymorphs and solvates of formoterol fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Formoterol Hemifumarate as a Long-Acting Beta-2 Agonist (LABA)

Introduction: The Clinical Imperative for Advanced Bronchodilators

Chronic obstructive pulmonary disease (COPD) and asthma represent a significant global health burden, necessitating the development of effective and long-lasting bronchodilators.[1][2][3] Formoterol hemifumarate, a potent and selective long-acting beta-2 agonist (LABA), has emerged as a cornerstone in the management of these respiratory conditions.[1][4][5] This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. We will delve into its molecular and pharmacological characteristics, elucidate its mechanism of action, and present detailed experimental protocols for its characterization.

Physicochemical Properties and Formulation Considerations

This compound is the hemifumarate salt of formoterol, a synthetic, selective agonist for the beta-2 adrenergic receptor.[6][7]

| Property | Value | Source |

| Chemical Name | N-(2-hydroxy-5-((R)-1-hydroxy-2-(((R)-1-(4-methoxyphenyl)propan-2-yl)amino)ethyl)phenyl)formamide fumarate | [8] |

| Molecular Formula | C19H24N2O4 • ½ C4H4O4 | [7] |

| Molecular Weight | 402.45 g/mol | |

| Appearance | White to off-white powder | [7] |

| Solubility | Soluble in DMSO (≥44.7 mg/mL), with limited solubility in ethanol and water. | [8] |

The micronized form of formoterol fumarate dihydrate is often utilized in inhalation therapies to ensure optimal particle size for enhanced delivery and efficacy.[2] The stability of the salt form is a critical consideration in formulation development, with studies indicating that different salt forms exhibit varying degrees of water absorption.[9]

Mechanism of Action: A Deep Dive into Beta-2 Adrenergic Receptor Signaling

Formoterol exerts its therapeutic effect through its high affinity and selectivity for the beta-2 adrenoceptor.[6] Binding of formoterol to these G-protein-coupled receptors (GPCRs) on airway smooth muscle cells initiates a cascade of intracellular events.[2][10][11]

This activation of the beta-2 adrenergic receptor leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[11][12][13] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA).[12] PKA, in turn, phosphorylates various target proteins, ultimately leading to the relaxation of bronchial smooth muscle, a process known as bronchodilation.[11][13] This widening of the airways makes breathing easier for patients with asthma and COPD.[1][11]

Formoterol's extended duration of action, up to 12 hours, is a key clinical feature.[1][4] This is attributed to its ability to be retained in the airway smooth muscle for extended periods.[6]

Caption: Formoterol's mechanism of action via the β2-adrenergic receptor signaling pathway.

Pharmacokinetics and Pharmacodynamics: From Inhalation to Systemic Effects

Following inhalation, formoterol is rapidly absorbed, with peak plasma concentrations typically reached within 5 to 10 minutes.[14][15] The drug is primarily eliminated through metabolism, with a terminal half-life of approximately 10 hours for the racemic mixture.[14][16]

Pharmacodynamic studies have demonstrated a dose-related inhibition of histamine-induced bronchoconstriction.[6] Formoterol also exhibits anti-inflammatory properties by inhibiting the release of mediators from mast cells and inhibiting the accumulation of neutrophils and eosinophils.[6]

| Parameter | Description | Source |

| Onset of Action | Rapid, within 2-3 minutes. | [4] |

| Duration of Action | Up to 12 hours. | [1][4] |

| Metabolism | Primarily by direct glucuronidation and O-demethylation. | [14] |

| Elimination | Biphasic elimination with a terminal half-life of about 10 hours. | [14][16] |

Experimental Protocols for Characterization

Receptor Binding Assays

Objective: To determine the binding affinity and selectivity of formoterol for beta-2 adrenergic receptors.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human beta-2 adrenergic receptor.

-

Radioligand Binding: Use a radiolabeled antagonist, such as [125I]iodocyanopindolol, to label the receptors.

-

Competition Assay: Incubate the membranes with the radioligand and varying concentrations of formoterol.

-

Separation and Counting: Separate bound from free radioligand by filtration and quantify the radioactivity.

-

Data Analysis: Calculate the inhibition constant (Ki) to determine the affinity of formoterol for the receptor.

Causality: This assay directly measures the interaction between the drug and its target receptor, providing a quantitative measure of affinity. The selectivity can be determined by performing similar assays with membranes expressing other adrenergic receptor subtypes (e.g., beta-1).[17] Formoterol has been shown to have a high selectivity for the beta-2 versus the beta-1 subtype.[17]

cAMP Accumulation Assay

Objective: To assess the functional agonistic activity of formoterol by measuring its ability to stimulate cAMP production.

Methodology:

-

Cell Culture: Culture cells expressing the beta-2 adrenergic receptor.

-

Stimulation: Treat the cells with varying concentrations of formoterol in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay or a reporter gene assay.

-

Data Analysis: Generate a dose-response curve and determine the EC50 value, which represents the concentration of formoterol that produces 50% of the maximal response.

Causality: This functional assay provides a measure of the drug's efficacy in activating the downstream signaling pathway of its target receptor. It validates the findings from the binding assay by demonstrating that receptor binding translates into a biological response.

Caption: Workflow for a cAMP accumulation assay to assess formoterol's functional activity.

In Vivo Models of Bronchoconstriction

Objective: To evaluate the bronchodilatory effects of formoterol in a living organism.

Methodology:

-

Animal Model: Use an appropriate animal model, such as guinea pigs, which have a well-characterized airway response.

-

Induction of Bronchoconstriction: Induce bronchoconstriction using an agent like histamine or methacholine.

-

Drug Administration: Administer formoterol via inhalation or another appropriate route.

-

Measurement of Airway Resistance: Measure changes in airway resistance using techniques like whole-body plethysmography.

-

Data Analysis: Determine the ability of formoterol to reverse or prevent bronchoconstriction.

Causality: This in vivo model provides a more physiologically relevant assessment of the drug's efficacy by evaluating its effects in a complex biological system. It helps to bridge the gap between in vitro findings and potential clinical outcomes. Studies have shown that formoterol causes a dose-related inhibition of histamine-induced bronchoconstriction in conscious guinea pigs.[6]

Analytical Methods for Quantification

Accurate and precise analytical methods are crucial for the quality control of this compound in bulk drug and pharmaceutical formulations.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a commonly used method for the simultaneous determination of formoterol and other active ingredients in combination products.[18][19] Method validation according to ICH guidelines is essential to ensure linearity, accuracy, precision, and robustness.[20][21][22]

-

UV-Visible Spectrophotometry: This provides a simpler and more economical method for the estimation of formoterol in bulk and pharmaceutical dosage forms.[21]

Clinical Efficacy and Safety

Numerous clinical trials have established the efficacy and safety of formoterol in the management of asthma and COPD.[2][23][24] It has been shown to improve lung function, reduce symptoms, and decrease the frequency of exacerbations.[1][25]

The safety profile of formoterol is well-documented, with the most common side effects being tremor, headache, and palpitations.[2] Long-term studies have demonstrated that formoterol is well-tolerated and does not increase the risk of respiratory-related adverse events compared to placebo in patients with moderate-to-severe COPD.[23][24][26]

Conclusion: A Key Therapeutic Agent with a Well-Defined Profile

This compound stands as a critical therapeutic agent in the management of obstructive airway diseases. Its well-characterized physicochemical properties, defined mechanism of action, and favorable pharmacokinetic and pharmacodynamic profile make it a reliable and effective long-acting beta-2 agonist. The experimental and analytical methodologies outlined in this guide provide a robust framework for its continued study and development, ensuring the consistent quality and clinical benefit of this important medication.

References

- This compound Adrenergic Receptor agonist | Selleck Chemicals. (2024-05-22).

- Formoterol - Wikipedia.

- Novel beta2-adrenergic receptor signaling pathways - PubMed.

- This compound | Buy from Supplier AdooQ®.

- Pharmacokinetics and effects of formoterol fumarate in healthy human subjects after oral dosing - PubMed.

- Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PubMed Central.

- Formoterol | Beta2 Adrenoceptor Agonist - StressMarq Biosciences Inc.

- The Role of Formoterol Fumarate in Asthma and COPD Treatment.

- Beta-2 adrenergic receptor - Wikipedia.

- Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation - PMC - NIH.

- Scientists Reveal Mechanism Of Beta2-Adrenergic Receptor Activation, Opening New Avenues For Treat - CD ComputaBio.

- Formoterol fumarate - Long-Acting Bronchodilator - APExBIO.

- Functional and binding characteristics of long-acting beta 2-agonists in lung and heart.

- What is the mechanism of Formoterol Fumarate? - Patsnap Synapse. (2024-07-17).

- This compound - β2-adrenergic agonist, potent and selective, AMS.MC-5092-2.

- This compound | Adrenergic β2 Receptors - Tocris Bioscience.

- This compound | Adrenergic beta-2 Receptor Agonists - R&D Systems.

- Formoterol fumarate - accessdata.fda.gov. (2002-12-17).

- Streamlined Method Validation for Analysis of Formoterol Fumarate and Budesonide in Metered Dose Inhaler with Empower Method.

- Analytical Method Development and Validation of Formoterol Fumarate Dihydrate By Chromatographic and Spectrophotometric Techniqu - Impactfactor. (2016-12-25).

- Long-term safety and efficacy of formoterol fumarate inhalation soluti | COPD. (2018-12-27).

- Multiple analytical methods for determination of formoterol and glycopyrronium simultaneously in their novel combined metered dose inhaler - PubMed. (2019-06-10).

- Enantioselective Chromatographic Analysis of Formoterol Fumarate using Chiral Mobile Phase Additives and Achiral Core-Shell Colu - ChemRxiv.

- Efficacy and safety of formoterol for the treatment of chronic obstructive pulmonary disease.

- Long-term safety and efficacy of formoterol fumarate inhalation solution in patients with moderate-to-severe COPD - WVU School of Pharmacy.

- Pharmacokinetics and tolerability of formoterol in healthy volunteers after a single high dose of Foradil dry powder inhalation via Aerolizer - PubMed.

- β-agonist profiling reveals biased signalling phenotypes for the β2-adrenergic receptor with possible implications for the treatment of asthma - PubMed Central.

- Formoterol Monograph for Professionals - Drugs.com. (2025-11-24).

- US6040344A - Formoterol process - Google Patents.

- Simultaneous RP-HPLC Method for the Estimation of Formoterol Fumarate and Tiotropium Bromide in Pharmaceutical Dosage Forms.

- Clinical Profile of Formoterol Fumarate Dihydrate (Micronized) USP - GlobalRx.

- Long-term safety and efficacy of formoterol fumarate inhalation solution in patients with moderate-to-severe COPD - PubMed. (2018-12-27).

- Single-dose pharmacokinetics and safety pharmacodynamics of formoterol delivered by two different dry powder inhalers - PubMed.

- Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf. (2025-12-13).

- Formoterol Oral Inhalation: MedlinePlus Drug Information. (2024-07-20).

- Formoterol and Impurities - BOC Sciences.

- Formoterol in the management of chronic obstructive pulmonary disease - PMC.

- EP0550612B1 - New process for preparing formoterol and related compounds - Google Patents.

- US5434304A - Process for preparing formoterol and related compounds - Google Patents.

- Beta2-agonists: modes of action and new tools for their detection - WADA.

- Beta‐agonist Profiling Reveals Novel Biased Signaling Phenotypes for the Beta 2‐adrenergic Receptor with Implications in the Treatment of Asthma | Request PDF - ResearchGate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Articles [globalrx.com]

- 3. Formoterol Oral Inhalation: MedlinePlus Drug Information [medlineplus.gov]

- 4. Formoterol - Wikipedia [en.wikipedia.org]

- 5. adooq.com [adooq.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Formoterol | Beta2 Adrenoceptor Agonist | StressMarq Biosciences Inc. [stressmarq.com]

- 8. apexbt.com [apexbt.com]

- 9. US6040344A - Formoterol process - Google Patents [patents.google.com]

- 10. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Formoterol Fumarate? [synapse.patsnap.com]

- 12. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. drugs.com [drugs.com]

- 16. Pharmacokinetics and tolerability of formoterol in healthy volunteers after a single high dose of Foradil dry powder inhalation via Aerolizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Multiple analytical methods for determination of formoterol and glycopyrronium simultaneously in their novel combined metered dose inhaler - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. asianpubs.org [asianpubs.org]

- 20. lcms.cz [lcms.cz]

- 21. impactfactor.org [impactfactor.org]

- 22. chemrxiv.org [chemrxiv.org]

- 23. dovepress.com [dovepress.com]

- 24. Long-term safety and efficacy of formoterol fumarate inhalation solution in patients with moderate-to-severe COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Formoterol in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pharmacy.hsc.wvu.edu [pharmacy.hsc.wvu.edu]

In Vitro Characterization of Formoterol Hemifumarate: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in vitro characterization of formoterol hemifumarate, a cornerstone long-acting beta2-adrenergic agonist (LABA) for the treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD). Moving beyond a simple recitation of methods, this document elucidates the scientific rationale behind key experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the critical physicochemical properties, receptor binding kinetics, and functional cellular responses that define the pharmacological profile of formoterol. The protocols detailed herein are designed to be self-validating, ensuring robust and reproducible data generation essential for discovery, development, and quality control programs.

Introduction: The Imperative for Rigorous In Vitro Profiling

This compound's clinical efficacy as a potent and selective LABA is fundamentally dictated by its molecular and functional characteristics. A meticulous in vitro characterization is not merely a regulatory formality but a scientific necessity to predict clinical performance, ensure batch-to-batch consistency, and fully understand its mechanism of action. The hemifumarate salt form is specifically chosen to optimize physicochemical properties like solubility and stability, which directly impact drug delivery and bioavailability in the lungs.

Furthermore, formoterol's stereochemistry is of paramount importance; the (R,R)-enantiomer is known to be significantly more potent than its (S,S) counterpart. This guide will systematically address the essential in vitro assays required to construct a comprehensive profile of this compound, from its foundational physical properties to its nuanced interactions with its biological target, the β2-adrenergic receptor.

Foundational Physicochemical Characterization

The journey of an inhaled drug from device to receptor is governed by its physical and chemical properties. These initial assessments form the bedrock of any formulation and development program.

Aqueous Solubility and Dissolution Rate

Experimental Rationale: For an inhaled drug like formoterol, dissolution in the thin layer of epithelial lining fluid in the lungs is a rate-limiting step for absorption and subsequent engagement with β2-adrenergic receptors on bronchial smooth muscle cells. The rate and extent of dissolution directly influence the onset and duration of the bronchodilatory effect.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

System Preparation: Prepare physiologically relevant buffers, such as phosphate-buffered saline (PBS) at pH 7.4, to simulate the lung environment.

-

Equilibration: Add an excess amount of this compound powder to a known volume of the prepared buffer in a sealed container.

-

Agitation: Agitate the suspension at a constant, controlled temperature (e.g., 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, cease agitation and allow undissolved particles to settle. Alternatively, centrifuge the sample at a low speed.

-

Quantification: Carefully withdraw a supernatant aliquot, filter it through a 0.22 µm syringe filter to remove any remaining solid particles, and quantify the concentration of dissolved formoterol using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Data Reporting: Express the equilibrium solubility in units of mg/mL or µg/mL.

Aerodynamic Particle Size Distribution

Experimental Rationale: The deposition pattern of an inhaled therapeutic within the respiratory tract is critically dependent on its aerodynamic particle size. For optimal delivery to the bronchioles, where β2-receptors are abundant, particles in the 1-5 µm range are desired. This characterization is essential for both dry powder and metered-dose inhaler formulations.

Protocol: Laser Diffraction

-

Instrumentation: Employ a laser diffraction particle size analyzer equipped with a dry powder dispersion unit.

-

Sample Dispersion: Accurately weigh and load the this compound powder into the disperser. The instrument will use a jet of compressed air to de-agglomerate and aerosolize the powder into the measurement zone.

-

Measurement: As the dispersed particles pass through a collimated laser beam, they scatter light at angles inversely proportional to their size. An array of detectors measures the scattered light pattern.

-

Data Analysis: The instrument's software applies the Mie or Fraunhofer optical model to the scattering data to calculate the particle size distribution. Key reported parameters include the volume-based diameters Dv10, Dv50 (median), and Dv90, which represent the points below which 10%, 50%, and 90% of the particle volume exists.

Pharmacological Profile: Target Engagement and Functional Response

This section details the core assays used to quantify the interaction of formoterol with the β2-adrenergic receptor (β2-AR) and the resulting downstream cellular signaling.

Receptor Binding Affinity

Experimental Rationale: The affinity of formoterol for the β2-AR is a direct measure of its binding potency at the molecular target. Competitive radioligand binding assays are the industry-standard method for determining this parameter. The assay measures the ability of unlabeled formoterol to compete with and displace a radiolabeled ligand from the receptor.

Protocol: Competitive Radioligand Binding Assay

-

Biological Reagents:

-

Receptor Source: Cell membranes prepared from a stable cell line overexpressing the human β2-adrenergic receptor (e.g., HEK293 or CHO-K1 cells).

-

Radioligand: A high-affinity β-adrenergic receptor antagonist, such as [³H]-dihydroalprenolol ([³H]-DHA), is commonly used.

-

Test Compound: this compound, serially diluted to cover a wide concentration range.

-

-

Assay Workflow:

-

Reaction Setup: In a 96-well microplate, combine the cell membranes, a fixed concentration of the radioligand (typically near its dissociation constant, Kd), and the various concentrations of formoterol.

-

Incubation: Allow the reaction to incubate at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 90 minutes) to reach binding equilibrium.

-

Termination & Separation: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This technique separates the receptor-bound radioligand (captured on the filter) from the unbound radioligand (which passes through).

-

Washing: The filters are washed multiple times with ice-cold assay buffer to minimize non-specific binding.

-

Detection: The filter discs are collected, and the amount of bound radioactivity is quantified using a liquid scintillation counter.

-

-

Data Analysis and Interpretation:

-

The raw data (counts per minute) is used to calculate the percentage of specific binding at each concentration of formoterol.

-

A competition curve is generated by plotting the percent specific binding against the log of the formoterol concentration.

-

Non-linear regression analysis is applied to this curve to determine the IC₅₀ value (the concentration of formoterol that displaces 50% of the radioligand).

-

The IC₅₀ is then converted to a true affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

-

Diagram 1: Workflow for Competitive Radioligand Binding Assay

Caption: Step-by-step workflow for determining receptor binding affinity.

Table 1: Representative Binding Affinity Data for Formoterol

| Parameter | Representative Value | Receptor Source |

| Radioligand | [³H]-dihydroalprenolol | Human β2-AR in HEK293 cells |

| IC₅₀ | 5 - 20 nM | Human β2-AR in HEK293 cells |

| Ki | 1 - 5 nM | Human β2-AR in HEK293 cells |

In Vitro Functional Assays: Quantifying Agonist Activity

Experimental Rationale: While binding affinity confirms target engagement, a functional assay is required to measure the biological consequence of that binding. As a Gs-protein coupled receptor agonist, formoterol binding to the β2-AR activates adenylyl cyclase, leading to the production of the second messenger cyclic adenosine monophosphate (cAMP). Quantifying this increase in intracellular cAMP is the most direct measure of formoterol's functional potency.

Protocol: cAMP Accumulation Assay

-

Cell Seeding: Plate a suitable cell line endogenously or recombinantly expressing the human β2-AR (e.g., A549 or CHO-β2) into 96- or 384-well microplates and culture overnight.

-

Phosphodiesterase Inhibition: Pre-treat the cells with a broad-spectrum phosphodiesterase (PDE) inhibitor, such as IBMX or Ro 20-1724. This critical step prevents the enzymatic degradation of cAMP, thereby amplifying the signal window of the assay.

-

Agonist Stimulation: Add serially diluted this compound to the cells. Include a full agonist positive control, such as isoproterenol, to define the maximum system response.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP production.

-

Detection: Lyse the cells and measure the accumulated intracellular cAMP levels using a sensitive detection technology. Homogeneous Time-Resolved Fluorescence (HTRF) is a widely used method, offering high throughput and a robust signal-to-background ratio.

-

Data Analysis:

-

Convert the raw assay signal (e.g., HTRF ratio) to cAMP concentration using a concurrently run cAMP standard curve.

-

Plot the cAMP concentration against the log of the formoterol concentration.

-

Fit the data to a four-parameter logistic (sigmoidal) dose-response model to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum possible response).

-

Diagram 2: β2-Adrenergic Receptor Signaling Pathway

Caption: Simplified signaling cascade following formoterol activation of the β2-AR.

Table 2: Representative Functional Potency Data for Formoterol

| Parameter | Representative Value | Assay System |

| EC₅₀ | 0.1 - 1.5 nM | cAMP HTRF in CHO-β2 cells |

| Emax | 95 - 105% (relative to Isoproterenol) | cAMP HTRF in CHO-β2 cells |

Receptor Selectivity Profiling

Experimental Rationale: The therapeutic index of formoterol is highly dependent on its selectivity for the β2-AR over other adrenergic receptor subtypes, particularly the β1-AR, which is predominantly expressed in cardiac tissue. Activation of β1-AR can lead to undesirable cardiovascular side effects like tachycardia and palpitations. A selectivity panel is therefore a critical component of the safety profile.

Protocol: Counter-Screening Assays

-

Methodology: The functional cAMP assay protocol described in section 3.2 is repeated in parallel using cell lines that are engineered to express the human β1-AR and human β3-AR, respectively.

-

Data Analysis: An EC₅₀ value for formoterol is determined for each receptor subtype.

-

Selectivity Calculation: Selectivity is expressed as a ratio of the EC₅₀ values. For example, β1 selectivity = EC₅₀ (β1) / EC₅₀ (β2). A large ratio signifies high selectivity for the desired β2 receptor.

Table 3: Representative Adrenergic Receptor Selectivity Profile for Formoterol

| Receptor Subtype | Functional EC₅₀ (nM) | Selectivity Ratio (vs. β2-AR) |

| β1-Adrenergic Receptor | 50 - 200 nM | ~50 to 200-fold |

| β2-Adrenergic Receptor | 0.1 - 1.5 nM | 1-fold (Reference) |

| β3-Adrenergic Receptor | > 1000 nM | > 1000-fold |

Conclusion

The in vitro characterization of this compound is a rigorous, multi-step process that builds a comprehensive understanding of the drug substance from its fundamental physical nature to its specific biological activity. The integrated data from physicochemical analyses, receptor binding assays, and functional potency and selectivity screens provide a robust foundation for formulation development, manufacturing quality control, and prediction of clinical safety and efficacy. By adhering to these well-validated protocols, drug development professionals can make informed decisions and ensure the delivery of high-quality, effective respiratory medicines to patients.

References

- Title: The Cheng-Prusoff Equation: A Review of its Applications and Limitations.

- Title: cAMP Gs HiRange. Source: Cisbio. URL:[Link]

Preclinical Efficacy of Formoterol Hemifumarate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the preclinical evaluation of formoterol hemifumarate, a potent and long-acting β2-adrenergic receptor agonist. Designed for professionals in drug development, this document delves into the core mechanistic principles, critical experimental models, and key efficacy endpoints that define the preclinical assessment of this important bronchodilator.

I. Introduction: The Rationale for Formoterol in Respiratory Disease

Formoterol is a cornerstone in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its clinical utility stems from a unique pharmacological profile characterized by both a rapid onset of action and a prolonged duration of bronchodilation, lasting up to 12 hours.[3][4][5] This dual-action profile is a direct consequence of its molecular structure and physicochemical properties, which govern its interaction with the β2-adrenergic receptor (β2-AR) and its retention within the airway smooth muscle.[2][5] Understanding the preclinical evidence that underpins these clinical characteristics is paramount for the development of novel respiratory therapeutics.

This guide will deconstruct the preclinical journey of formoterol, focusing on the causality behind the selection of experimental models and the interpretation of efficacy data.

II. Core Mechanism of Action: Beyond Simple Bronchodilation

Formoterol's primary therapeutic effect is the relaxation of airway smooth muscle.[3] This is achieved through its high-affinity and selective agonism at the β2-AR, a G-protein coupled receptor (GPCR).[6][7]

A. The β2-Adrenergic Receptor Signaling Cascade

Activation of the β2-AR by formoterol initiates a well-defined intracellular signaling cascade.[8] The binding of formoterol induces a conformational change in the receptor, leading to the activation of the associated stimulatory G-protein (Gs). The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[8] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and smooth muscle relaxation.[9]

Figure 1: Simplified β2-Adrenergic Receptor Signaling Pathway.

B. Anti-inflammatory Properties: A Secondary but Significant Role

Beyond its potent bronchodilator effects, preclinical evidence suggests that formoterol possesses anti-inflammatory properties.[3] These effects are thought to be mediated, in part, through the modulation of inflammatory cells and the inhibition of pro-inflammatory signaling pathways.

Studies have shown that formoterol can inhibit the activation and infiltration of eosinophils in the airways, a key feature of allergic asthma.[10][11][12] The proposed mechanism involves the attenuation of eosinophil migration, potentially through the inhibition of neutrophil activation and the subsequent release of eosinophil chemoattractants.[10][11]